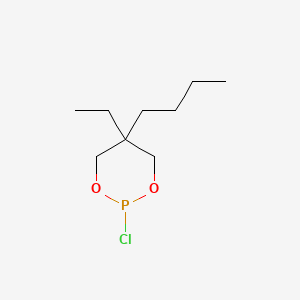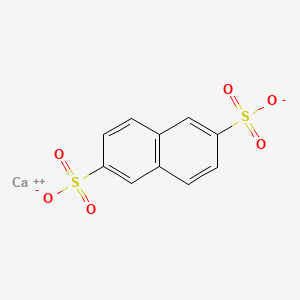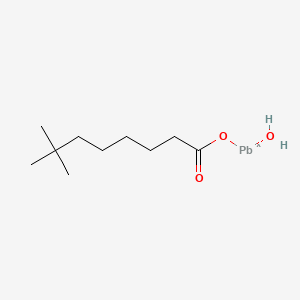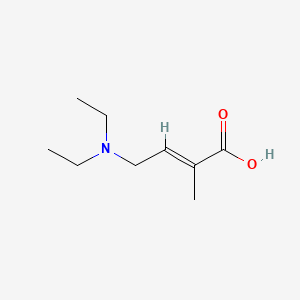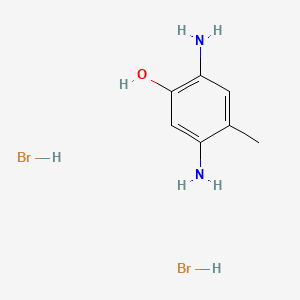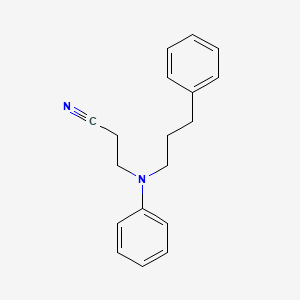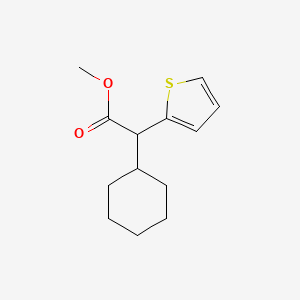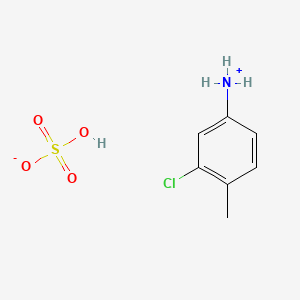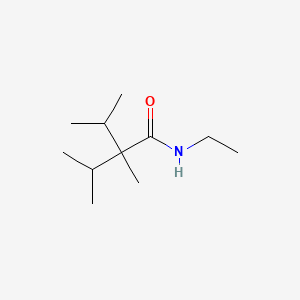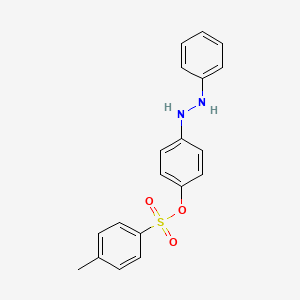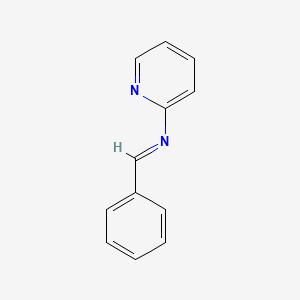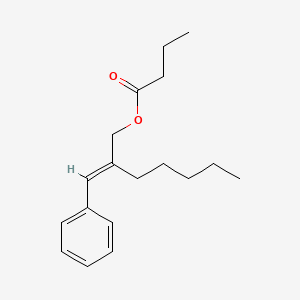
2-(Phenylmethylene)heptyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylmethylene)heptyl butyrate is an organic compound with the molecular formula C18H26O2 It is known for its unique chemical structure, which includes a phenylmethylene group attached to a heptyl butyrate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethylene)heptyl butyrate typically involves the esterification of heptyl alcohol with butyric acid in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The phenylmethylene group is introduced through a subsequent reaction involving the appropriate benzyl halide and a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylmethylene)heptyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylmethylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Applications De Recherche Scientifique
2-(Phenylmethylene)heptyl butyrate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-(Phenylmethylene)heptyl butyrate involves its interaction with specific molecular targets. The phenylmethylene group can interact with aromatic receptors, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptyl butyrate: Similar in structure but lacks the phenylmethylene group.
Phenylmethylene derivatives: Compounds with similar aromatic groups but different alkyl chains.
Uniqueness
2-(Phenylmethylene)heptyl butyrate is unique due to the presence of both the phenylmethylene and heptyl butyrate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
71648-38-9 |
|---|---|
Formule moléculaire |
C18H26O2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
[(2E)-2-benzylideneheptyl] butanoate |
InChI |
InChI=1S/C18H26O2/c1-3-5-7-13-17(15-20-18(19)10-4-2)14-16-11-8-6-9-12-16/h6,8-9,11-12,14H,3-5,7,10,13,15H2,1-2H3/b17-14+ |
Clé InChI |
ZWBLIRYRNUJIKV-SAPNQHFASA-N |
SMILES isomérique |
CCCCC/C(=C\C1=CC=CC=C1)/COC(=O)CCC |
SMILES canonique |
CCCCCC(=CC1=CC=CC=C1)COC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



